Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated furan derivative with a pyrrole precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,2-b]pyrrole derivatives, such as Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate and Methyl 3-chloro-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate .
Uniqueness
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and properties. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H10BrNO3 |
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Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 3-bromo-2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H10BrNO3/c1-5-8(11)9-7(15-5)4-6(12(9)2)10(13)14-3/h4H,1-3H3 |
InChI Key |
BLQXCWZHLMLJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(N2C)C(=O)OC)Br |
Origin of Product |
United States |
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